molecular formula C21H22FN3O2S2 B2381086 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one CAS No. 941952-87-0

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one

Cat. No.: B2381086
CAS No.: 941952-87-0
M. Wt: 431.54
InChI Key: HGWXJIOUUAKMMQ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole-piperazine core substituted with a 4-fluorobenzo[d]thiazole moiety and a 4-methoxyphenylthio group.

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S2/c1-27-15-5-7-16(8-6-15)28-14-9-19(26)24-10-12-25(13-11-24)21-23-20-17(22)3-2-4-18(20)29-21/h2-8H,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXJIOUUAKMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. The fluorine atom is introduced through halogenation reactions, while the piperazine ring is constructed via nucleophilic substitution reactions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Fluorobenzene derivatives.

  • Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzothiazole, piperazine, or thioether moieties. Key comparisons are outlined below:

Piperazine-Benzothiazole Derivatives

Compound 5i () :

  • Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone
  • Key Differences: Replaces the 4-fluorobenzo[d]thiazole with a non-fluorinated benzothiazole and substitutes the 4-methoxyphenylthio group with a triazole-thioether.
  • Properties : Molecular weight = 593.17; C, H, N analysis: 60.69%, 4.58%, 21.23% (theor.) vs. 60.77%, 4.63%, 21.29% (expt.) .

Compound 5j () :

  • Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone
  • Key Differences : Incorporates a second benzothiazole-thio group instead of the 4-methoxyphenylthio.
  • Properties : Molecular weight = 507.10; higher sulfur content may enhance lipophilicity but reduce solubility .
Fluorinated Thiazole-Piperazine Analogs

Compound 4 () :

  • Structure: 1-(5-Fluorobenzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one
  • Key Differences : Replaces the benzothiazole with a fluorobenzo[b]thiophene and substitutes the thioether with a ketone.
  • Properties : Yield = 26%; melting point = 143–144°C; IR data (C=O stretch at 1721 cm⁻¹) confirms structural integrity .
  • Significance : Fluorination at the benzo[b]thiophene enhances metabolic stability, a feature likely shared with the target compound.

Compound 5 () :

  • Structure: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Key Differences : Features multiple fluorophenyl groups but lacks the piperazine-thioether linkage.
  • Crystallography : Triclinic, P̄1 symmetry; planar conformation except for one fluorophenyl group oriented perpendicularly .
Thioether-Functionalized Derivatives

THPA6 () :

  • Structure: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one
  • Key Differences : Shares the 4-methoxyphenylthiazole group but replaces the piperazine with a pyrazolone.
  • Activity : Most potent analgesic in its series (IC₅₀ = 12 µM), suggesting the 4-methoxyphenylthio group contributes to bioactivity .

Compound 11a () :

  • Structure: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
  • Key Differences : Adds a urea linker and hydrazinyl group instead of the thioether.
  • Properties : Yield = 85.1%; ESI-MS m/z = 484.2 [M+H]⁺; NMR confirms piperazine-thiazole integration .

Comparative Data Table

Compound ID Core Structure Substituents Molecular Weight Key Activity/Property Source
Target Compound Benzothiazole-piperazine 4-Fluorobenzo[d]thiazole, 4-methoxyphenylthio ~480 (est.) Hypothesized CNS activity N/A
5i () Benzothiazole-piperazine Triazole-thioether, diphenyltriazole 593.17 Anticancer (EI-MS confirmed)
5j () Benzothiazole-piperazine Benzothiazole-thioether 507.10 High sulfur content
Compound 4 () Fluorobenzo[b]thiophene-piperazine Trifluoromethylphenyl, ketone ~450 (est.) Antitrypanosomal
THPA6 () Pyrazolone-thiazole 4-Methoxyphenylthiazole, hydrazono ~380 (est.) Analgesic (IC₅₀ = 12 µM)

Key Findings and Implications

  • Fluorination: Fluorine at the benzothiazole (target compound) likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., 5i, 5j) .
  • Thioether vs. Urea Linkers : The 4-methoxyphenylthio group (target) may improve membrane permeability over urea-linked derivatives (e.g., 11a) but reduce hydrogen-bonding capacity .
  • Synthetic Feasibility : Piperazine-thiazole derivatives (e.g., 5i, 5j) are typically synthesized in high yields (85–88%), suggesting the target compound is synthetically accessible .

Biological Activity

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one is a complex organic compound that incorporates a piperazine ring, a fluorobenzo[d]thiazole moiety, and a thioether group. This unique structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O2SC_{18}H_{20}F_{N_3}O_{2}S, with a molecular weight of approximately 373.43 g/mol. The presence of diverse functional groups enhances its potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds containing piperazine and benzothiazole moieties often exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanogenesis. The inhibition of tyrosinase can lead to antimelanogenic effects, making these compounds candidates for treating hyperpigmentation disorders.

Biological Activities

  • Antimelanogenic Activity : Studies have shown that related compounds can act as competitive inhibitors of tyrosinase, significantly reducing melanin production in vitro. For instance, derivatives with similar structural features demonstrated IC50 values as low as 0.18 µM against tyrosinase from Agaricus bisporus, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) .
  • Antitumor Activity : Compounds with structural similarities have been evaluated for their cytotoxic effects on various cancer cell lines. For example, modifications on the piperazine scaffold have led to enhanced antitumor activities against cell lines such as Mia PaCa-2 and PANC-1, suggesting that further structural optimization could yield more potent anticancer agents .
  • Antimicrobial Properties : Preliminary investigations into related compounds have revealed antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1 Investigated the inhibition of tyrosinase by similar piperazine derivatives; found significant antimelanogenic effects without cytotoxicity in B16F10 cells .
Study 2 Evaluated the antitumor potential of piperazine-based compounds; identified promising candidates with enhanced activity against multiple cancer cell lines .
Study 3 Assessed antimicrobial properties; revealed effectiveness against key microbial strains, supporting further exploration in medicinal applications .

Q & A

Q. Key Considerations :

  • Catalysts like triethylamine or palladium complexes improve yield in coupling reactions .
  • Solvent choice (e.g., DMSO for polar intermediates) impacts reaction kinetics .

What advanced spectroscopic and crystallographic methods validate the compound’s structural integrity?

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorobenzo[d]thiazol protons at δ 7.5–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ expected at m/z ~470) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and stereochemistry .

Q. Advanced Application :

  • Use synchrotron radiation for high-resolution crystallography to resolve electron density ambiguities in the thioether moiety .

How can researchers design experiments to assess the compound’s biological activity?

Basic Research Question

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB or MTT protocols. Include reference compounds (e.g., CHS-828) and normalize against DMSO controls .
  • Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) due to the fluorobenzo[d]thiazol group’s affinity for ATP-binding pockets .

Advanced Research Question

  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways. Combine with proteomics (LC-MS/MS) to identify binding partners .

What strategies optimize reaction yields and minimize by-products during synthesis?

Advanced Research Question

  • By-Product Analysis : Use HPLC-MS to identify impurities (e.g., unreacted thiol or oxidized disulfides). Adjust stoichiometry (1.2:1 molar ratio of thiol to intermediate) .
  • Solvent Optimization : Replace ethanol with DMF for faster kinetics in SN2 reactions, but monitor for side reactions at elevated temperatures .
  • Catalytic Systems : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling if aryl halide intermediates are used .

How should researchers address contradictions in pharmacological data across studies?

Advanced Research Question

  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate structure-activity relationships .
  • Dose-Response Validation : Repeat assays at multiple concentrations (e.g., 1–100 µM) to confirm IC50 consistency. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies in target affinity .

What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity. Focus on the thioether’s metabolic stability .
  • Molecular Dynamics (MD) : Simulate binding persistence (e.g., 100 ns MD runs) to assess target residence time and off-target risks .

How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Advanced Research Question

  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .
  • Hydrogen Bond Analysis : Map H-bond networks (e.g., between the piperazine N-H and thiazole S) to validate stability in solid-state .

What methodologies confirm the compound’s stability under physiological conditions?

Basic Research Question

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC and identify products using LC-MS .
  • Light/Heat Stability : Expose to UV (254 nm) or 60°C for 48h. The 4-methoxyphenyl group may reduce photodegradation compared to unsubstituted analogs .

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